Liproxstatin-1

Descripción

suppress ferroptosis in cells

Structure

3D Structure

Propiedades

IUPAC Name |

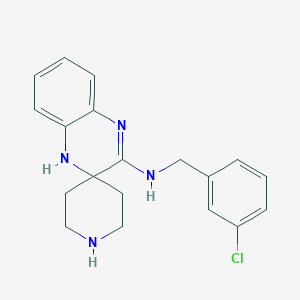

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Mechanistic Elucidation of Liproxstatin-1: A Technical Guide

Abstract

Liproxstatin-1 has emerged as a cornerstone tool compound in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation. Discovered through high-throughput screening, this potent spiroquinoxalinamine derivative has been instrumental in delineating the molecular pathways of ferroptosis and exploring its therapeutic potential in a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, supplemented with key quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Discovery and History

This compound was identified as a potent inhibitor of ferroptosis through a high-throughput screen of small molecule libraries.[1] The screening assay utilized cells where ferroptosis was induced by the genetic deletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides.[1][2] This discovery was a significant milestone, providing a specific and potent chemical probe to study this newly described cell death modality.

The initial findings were detailed in a 2014 publication in Nature Cell Biology by Friedmann Angeli et al., which has become a foundational reference for the compound.[3][4] This study established that this compound could suppress ferroptosis in cells, in Gpx4-deficient mice, and in a preclinical model of ischemia/reperfusion-induced liver injury.[4] Subsequent research has solidified its status as a gold-standard ferroptosis inhibitor, often used alongside another inhibitor, Ferrostatin-1, to confirm the involvement of ferroptosis in various biological processes.[5][6]

Timeline of Key Developments:

-

2012: The term "ferroptosis" is first coined to describe a distinct, iron-dependent form of non-apoptotic cell death.[7]

-

2014: this compound is identified and characterized as a potent ferroptosis inhibitor, effective both in vitro and in vivo.[3][4]

-

2017: Mechanistic studies reveal that this compound functions as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals within membranes.[1]

-

Ongoing Research: this compound is widely used to investigate the role of ferroptosis in diverse disease models, including acute kidney injury, cardiovascular diseases, and cancer.[2][3][8]

Mechanism of Action

This compound is a spiroquinoxalinamine derivative that functions primarily as a potent, lipophilic radical-trapping antioxidant (RTA).[1][2][9] Its core mechanism involves the direct interception of chain-carrying lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation that is the ultimate executioner of ferroptotic cell death.[1][10]

The key chemical feature enabling this activity is its arylamine moiety (-NH group), which can donate a hydrogen atom to neutralize lipid peroxyl radicals.[10] While structurally distinct from phenolic antioxidants like vitamin E (α-tocopherol), studies have shown that this compound is significantly more effective at inhibiting lipid peroxidation in the context of a phospholipid bilayer, which is consistent with its superior potency in preventing ferroptosis in cellular models.[1][10]

Quantitative Data Summary

This compound is characterized by its high potency, with inhibitory concentrations typically in the low nanomolar range. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell Line / System | Condition | Reference(s) |

| IC50 | 22 nM | Gpx4-/- Mouse Embryonic Fibroblasts (MEFs) | Inhibition of ferroptotic cell death | [3][4][10][13][14][15] |

| EC50 | 38 ± 3 nM | Pfa-1 Mouse Fibroblasts | RSL3-induced ferroptosis | [1] |

| EC50 | 115.3 nM | OLN93 Oligodendrocytes | RSL3-induced ferroptosis | [12] |

| kinh | (2.4 ± 0.2) × 105 M−1s−1 | Styrene Autoxidation | Rate constant for reaction with peroxyl radicals | [1] |

| Effective Dose | 50 nM | Gpx4-/- MEFs | Complete prevention of lipid peroxidation | [13][16][17] |

| Effective Dose | 10 mg/kg (i.p.) | Gpx4-/- mice | Increased survival, delayed ferroptosis | [3][15][16] |

Key Experimental Protocols

The characterization of this compound and its effects relies on a set of standardized assays to induce and measure ferroptosis.

In Vitro Ferroptosis Inhibition and Cell Viability Assay

This protocol is used to determine the potency of this compound in preventing ferroptosis induced by chemical agents.

-

Cell Lines: Gpx4-deficient mouse embryonic fibroblasts (MEFs), Pfa-1 mouse fibroblasts, or human renal proximal tubule epithelial cells (HRPTEpiCs).[1][13][15]

-

Materials:

-

Methodology:

-

Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

-

Ferroptosis Induction: Add the ferroptosis-inducing agent (e.g., RSL3) to the wells containing this compound. Include control wells (vehicle only, inducer only).

-

Incubation: Incubate the plate for a specified duration (e.g., 6 to 72 hours, depending on the inducer and cell line).[1][17]

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 or EC50 value.

-

In Vivo Ischemia/Reperfusion (I/R) Injury Model

This protocol assesses the efficacy of this compound in a preclinical model of organ damage where ferroptosis is implicated.

-

Materials:

-

Methodology (Hepatic I/R Model):

-

Anesthesia: Anesthetize the mouse using an appropriate protocol.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically 1 hour prior to ischemia.[19]

-

Ischemia Induction: Perform a laparotomy to expose the portal triad. Occlude the portal vein and hepatic artery to the left and median liver lobes with a microvascular clamp for a set period (e.g., 35-60 minutes).

-

Reperfusion: Remove the clamp to initiate reperfusion.

-

Post-Operative Care: Suture the incision and allow the animal to recover.

-

Endpoint Analysis: At a predetermined time post-reperfusion (e.g., 2-24 hours), euthanize the animal. Collect blood and liver tissue for analysis of liver injury markers (e.g., ALT/AST levels), histology (TUNEL staining), and markers of lipid peroxidation.[2][3]

-

Summary of Key Characteristics

This compound possesses a unique combination of chemical and biological properties that make it a highly effective and specific tool for studying ferroptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ferroptosis inhibitor, this compound, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Development of the Concept of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ferroptosis Inhibitor this compound Ameliorates LPS-Induced Cognitive Impairment in Mice [mdpi.com]

- 9. This compound | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. On the Mechanism of Cytoprotection by Ferrostatin-1 and this compound and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. apexbt.com [apexbt.com]

- 17. apexbt.com [apexbt.com]

- 18. Ferroptosis inhibitor this compound alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Liproxstatin-1: A Technical Guide to the Inhibition of Lipid Peroxidation and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 (Lip-1) has emerged as a potent and specific inhibitor of ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in inhibiting lipid peroxidation. It details the chemical properties, mechanism of action, and efficacy of this compound in various in vitro and in vivo models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating ferroptosis and related pathological conditions.

Introduction

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. It has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.[1][2][3] this compound, a spiroquinoxalinamine derivative, was identified through high-throughput screening as a potent inhibitor of ferroptosis.[1][4] Its ability to suppress lipid peroxidation makes it a valuable tool for studying the mechanisms of ferroptosis and a promising therapeutic candidate for diseases where this cell death pathway is implicated.[5][6]

Chemical Properties of this compound

This compound is an azaspiro compound with the chemical name N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine.[7][8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C19H21ClN4 | [7][9][10] |

| Molecular Weight | 340.85 g/mol | [9][11] |

| CAS Number | 950455-15-9 | [10][12] |

| Purity | ≥95% | [13] |

| Solubility | Soluble in DMSO (>10.5 mg/mL), ethanol (~5 mg/mL), and dimethyl formamide (~25 mg/ml). | [9][13] |

| Storage | Store at -20°C as a solid. | [9][14] |

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound inhibits ferroptosis is through its potent radical-trapping antioxidant activity within lipid membranes.[1][15] It effectively intercepts chain-carrying peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[15]

Radical-Trapping Antioxidant (RTA) Activity

This compound is an arylamine, a class of compounds known for their antioxidant properties.[1][15] Unlike some antioxidants, this compound's efficacy is significantly enhanced in a lipid bilayer environment, making it particularly effective at protecting cell membranes from oxidative damage.[1] Its mechanism involves the donation of a hydrogen atom from its amine group to a lipid peroxyl radical, thus neutralizing the radical and terminating the peroxidation cascade.

Role in the Context of GPX4 and Ferroptosis

The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides.[7] Inhibition or inactivation of GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[16] this compound acts downstream of GPX4, directly scavenging the lipid radicals that GPX4 would otherwise neutralize.[16] This makes it an effective inhibitor of ferroptosis induced by both pharmacological (e.g., RSL3, erastin) and genetic inhibition of GPX4.[11][17]

The following diagram illustrates the central role of GPX4 in preventing lipid peroxidation and the mechanism by which this compound intervenes to inhibit ferroptosis.

Caption: Mechanism of this compound in inhibiting lipid peroxidation.

Quantitative Data on this compound Efficacy

This compound demonstrates potent inhibition of ferroptosis in various cellular and animal models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Inducer of Ferroptosis | IC50 / Effective Concentration | Outcome | Reference |

| Gpx4-/- Mouse Embryonic Fibroblasts | Genetic deletion of Gpx4 | IC50 = 22 nM | Inhibition of cell death | [11][16][17] |

| Gpx4-/- Mouse Embryonic Fibroblasts | - | 50 nM | Complete prevention of lipid peroxidation | [9][11] |

| Gpx4-/- cells | L-buthionine sulphoximine (10 µM), erastin (1 µM), RSL3 (0.5 µM) | 200 nM | Dose-dependent protection against cell death | [9][17] |

| Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50 = 38 ± 3 nM | Inhibition of ferroptosis | [15] |

| OLN-93 oligodendrocytes | RSL-3 | EC50 = 115.3 nM | Suppression of ferroptosis | [18] |

| Caco-2 cells | Hypoxia/Reoxygenation | 200 nM | Decreased cell death and lipid peroxidation | [19] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | Dosage and Administration | Outcome | Reference | | :--- | :--- | :--- | :--- | | GreERT2; Gpx4fl/fl mice | Inducible Gpx4 knockout (acute renal failure) | 10 mg/kg; i.p. | Significantly extended survival, delayed ferroptosis in tubular cells |[9][11][17] | | Mice | Ischemia/reperfusion-induced hepatic damage | Not specified | Mitigated tissue injury |[11][16] | | Mice | LPS-induced cognitive impairment | Not specified | Ameliorated memory deficits, decreased neuroinflammation |[20][21] | | Rats | Complete Freund's adjuvant-induced inflammatory pain | Intrathecal administration | Attenuated mechanical and thermal hypersensitivities |[6] | | Mice | Metabolic dysfunction-associated fatty liver disease (MAFLD) | 10 mg·kg−1·d−1, i.p. for 2 weeks | Alleviated steatosis and steatohepatitis |[22] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the efficacy of this compound.

Cell Viability and Cell Death Assays

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Induce ferroptosis using agents like RSL3, erastin, or by genetic manipulation.

-

Treat cells with a range of this compound concentrations.

-

After a defined incubation period (e.g., 6-72 hours), assess cell viability.

-

-

Common Assays:

-

AquaBluer/Resazurin Assay: Measures metabolic activity as an indicator of cell viability.[11][15]

-

Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[11]

-

Propidium Iodide (PI) Staining: A fluorescent dye that enters cells with compromised membranes, used with flow cytometry or fluorescence microscopy to identify dead cells.[18]

-

TUNEL Staining: Detects DNA fragmentation in apoptotic and other forms of dead cells, including ferroptotic cells in tissue sections.[9][17][21]

-

Measurement of Lipid Peroxidation

-

Protocol:

-

Load cells with a lipid-soluble fluorescent probe that is sensitive to oxidation.

-

Induce ferroptosis in the presence or absence of this compound.

-

Measure the change in fluorescence intensity using flow cytometry or fluorescence microscopy.

-

-

Common Probes:

-

Other Assays:

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on cell viability and lipid peroxidation.

References

- 1. On the Mechanism of Cytoprotection by Ferrostatin-1 and this compound and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrathecal this compound delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. This compound | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. medkoo.com [medkoo.com]

- 11. selleckchem.com [selleckchem.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. abbexa.com [abbexa.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 17. apexbt.com [apexbt.com]

- 18. This compound is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The Ferroptosis Inhibitor this compound Ameliorates LPS-Induced Cognitive Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ferroptosis inhibitor this compound alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Liproxstatin-1 and its Interaction with GPX4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis that has garnered significant attention for its therapeutic potential. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its functional interplay with GPX4. Contrary to early postulations, the primary mechanism of this compound is not the direct inhibition of GPX4 but rather its function as a radical-trapping antioxidant (RTA), which intercepts the chain reaction of lipid peroxidation. This guide details the core concepts, presents quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways.

Introduction to Ferroptosis and the Role of GPX4

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it is caspase-independent and is morphologically distinguished by mitochondrial shrinkage with reduced cristae.[2] The central event in ferroptosis is the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.

Glutathione Peroxidase 4 (GPX4) is the cornerstone of the cellular defense against ferroptosis.[3] It is a selenocysteine-containing enzyme that specifically reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[4] Inhibition or inactivation of GPX4, either genetically or pharmacologically (e.g., by RSL3), leads to a massive accumulation of lipid peroxides and subsequent ferroptotic cell death.[3]

This compound: A Potent Ferroptosis Inhibitor

This compound is a spiroquinoxalinamine derivative identified through high-throughput screening as a potent inhibitor of ferroptosis.[5][6] It has demonstrated significant protective effects in various cellular and in vivo models of ferroptosis-mediated pathologies, including acute renal failure and hepatic ischemia/reperfusion injury.[7]

Mechanism of Action: A Radical-Trapping Antioxidant

While often functionally described in the context of GPX4, extensive research has revealed that this compound does not directly inhibit GPX4.[5][8] Instead, its potent anti-ferroptotic activity is attributed to its role as a radical-trapping antioxidant (RTA).[5][9] this compound efficiently scavenges lipid peroxyl radicals (L-OO•), thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[5][8] This mechanism is particularly effective in the lipid bilayer environment of cellular membranes.[5]

Interestingly, some studies have shown that treatment with this compound can lead to the restoration of GPX4 protein levels that are often downregulated during ferroptotic conditions.[10][11] This suggests a complex interplay where this compound, by mitigating lipid peroxidation and reducing cellular stress, may indirectly support the stability and expression of GPX4.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound's activity.

Table 1: Potency of this compound as a Ferroptosis Inhibitor

| Parameter | Cell Line/Model | Inducer | Value | Reference(s) |

| IC50 (Ferroptosis Inhibition) | Gpx4-/- cells | - | 22 nM | [7] |

| EC50 (Ferroptosis Inhibition) | Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | 38 ± 3 nM | [5][12] |

| EC50 (Ferroptosis Inhibition) | OLN93 oligodendrocytes | RSL-3 | 115.3 nM | [10] |

Table 2: Kinetic Data of this compound as a Radical-Trapping Antioxidant

| Parameter | Condition | Value (M⁻¹s⁻¹) | Reference(s) |

| k_inh (reaction with peroxyl radicals) | Chlorobenzene at 37°C | (2.4 ± 0.2) x 10⁵ | [5] |

| k_inh (reaction with peroxyl radicals) | Unilamellar phosphatidylcholine liposomes | (1.2 ± 0.1) x 10⁴ | [5] |

Signaling Pathways and Experimental Workflows

The Core Ferroptosis Pathway

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the mechanism by which this compound intervenes.

Caption: GPX4 detoxifies lipid hydroperoxides, preventing ferroptosis. This compound acts as a radical scavenger.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Caption: A typical experimental workflow for testing this compound's anti-ferroptotic effects.

Detailed Experimental Protocols

Cell Viability Assay for Ferroptosis

This protocol is designed to assess the protective effect of this compound against ferroptosis induced by agents like RSL3 or erastin.

Materials:

-

Cells of interest (e.g., HT-1080, Pfa-1)

-

96-well cell culture plates

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Ferroptosis inducer (e.g., RSL3 or erastin; stock solution in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO).

-

Induction of Ferroptosis: After a short pre-incubation with this compound (e.g., 1-2 hours), add the ferroptosis inducer at a pre-determined concentration (e.g., IC50 of the inducer).

-

Incubation: Incubate the plate for a period sufficient to induce cell death (typically 24-48 hours).

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the dose-response curve and calculate the EC50 value for this compound.

Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This assay measures lipid peroxidation in live cells using a ratiometric fluorescent probe.

Materials:

-

Cells cultured on glass-bottom dishes or in 96-well plates

-

BODIPY™ 581/591 C11 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

-

Cell Treatment: Treat cells with the ferroptosis inducer and/or this compound as described in the cell viability protocol.

-

Probe Loading: Prepare a working solution of BODIPY™ 581/591 C11 (typically 1-2 µM) in cell culture medium. Remove the treatment medium, wash the cells with HBSS, and incubate with the probe solution for 30 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess probe.

-

Imaging/Measurement:

-

Microscopy: Image the cells using two filter sets: one for the reduced form of the probe (e.g., Ex/Em ~581/591 nm) and one for the oxidized form (e.g., Ex/Em ~488/510 nm).

-

Plate Reader: Measure the fluorescence intensity at both emission wavelengths.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensity of the oxidized form to the reduced form. An increase in this ratio indicates an increase in lipid peroxidation.

GPX4 Activity Assay

This protocol is adapted from commercially available kits and measures GPX4 activity via a coupled reaction with glutathione reductase (GR).

Materials:

-

Cell or tissue lysates

-

GPX4 Assay Buffer

-

NADPH

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

GPX4 substrate (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing GPX4 Assay Buffer, NADPH, GSH, and GR.

-

Sample Addition: Add a defined amount of cell lysate to the wells. Include a blank control (no lysate). If testing inhibitors, pre-incubate the lysate with the inhibitor (e.g., RSL3 as a positive control) before adding to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the GPX4 substrate.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADPH to convert this rate into GPX4 activity (units/mg protein).

Conclusion

This compound is a powerful tool for studying ferroptosis, offering robust protection against this form of cell death. Its mechanism as a radical-trapping antioxidant highlights the central role of lipid peroxidation in the execution of ferroptosis. While its effects are intimately linked to the GPX4 pathway, it acts downstream of GPX4 by neutralizing the toxic lipid radicals that accumulate when GPX4 is inhibited. Understanding this precise mechanism is crucial for the rational design and application of ferroptosis inhibitors in a therapeutic context. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate relationship between this compound, GPX4, and the fascinating process of ferroptosis.

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut Microbiota and Ferroptosis in Colorectal Cancer: A Comprehensive Review of Mechanisms and Therapeutic Strategies to Overcome Immune Checkpoint Resistance [mdpi.com]

- 3. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and this compound and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. On the Mechanism of Cytoprotection by Ferrostatin-1 and this compound and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. This compound is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Ferroptosis Inhibitor this compound Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Activity of Liproxstatin-1

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its discovery has provided a critical tool for studying the mechanisms of ferroptosis and has opened avenues for therapeutic interventions in diseases where this cell death pathway is implicated, such as ischemia-reperfusion injury, acute kidney failure, and neurodegenerative disorders.[2][3] This guide details the chemical structure, physicochemical properties, and biological activity of this compound, providing insights for researchers in drug development and chemical biology.

Chemical Identity and Physicochemical Properties

This compound is an azaspiro compound characterized by a spiro[piperidine-4,2'(1'H)-quinoxaline] core.[1] The key functional group is a (3-chlorobenzyl)amino moiety attached at the 3'-position of the quinoxaline ring system.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine | [2][4] |

| Chemical Formula | C₁₉H₂₁ClN₄ | [2][4] |

| Molecular Weight | 340.85 g/mol (free base) | [1][4] |

| 377.31 g/mol (hydrochloride salt) | [3] | |

| SMILES String | ClC1=CC(CNC2=NC3=CC=CC=C3NC24CCNCC4)=CC=C1 | [4] |

| Appearance | White to light brown or light orange solid powder | [4] |

| Storage Temperature | -20°C | [3] |

Table 2: Solubility Data for this compound

| Solvent | Solubility (approx.) | Source(s) |

| DMSO | ≥10.5 mg/mL; ~16-255 mg/mL | [3][5][6] |

| Ethanol | ~5 mg/mL; ≥2.39 mg/mL (with warming) | [5][6] |

| Dimethylformamide (DMF) | ~25 mg/mL | [6] |

| Water | Insoluble | [5] |

Table 3: Biological Activity of this compound

| Parameter | Value | Cell/Model System | Source(s) |

| IC₅₀ (Ferroptosis Inhibition) | 22 nM | Gpx4-/- Mouse Embryonic Fibroblasts | [2][3][7][8] |

| EC₅₀ (Ferroptosis Inhibition) | 38 nM | Pfa-1 Mouse Fibroblasts (RSL3-induced) | [9][10] |

Mechanism of Action: Inhibition of Ferroptosis

Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[11] The central regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing membrane damage.[11][12]

The mechanism of this compound involves its function as a potent radical-trapping antioxidant (RTA).[2] It localizes to cellular membranes where it intercepts and neutralizes lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid peroxidation.[2] This action is primarily attributed to the hydrogen-donating ability of its secondary amine (-NH) group.[2] By breaking the cycle of lipid peroxidation, this compound prevents the downstream events of ferroptosis, including membrane damage and cell death, effectively acting downstream of GPX4 inactivation.[2][8]

Signaling Pathway of Ferroptosis and this compound Intervention

The following diagram illustrates the core ferroptosis pathway and the point of intervention for this compound. Ferroptosis can be initiated by either inhibiting the cystine/glutamate antiporter (System Xc⁻) with molecules like erastin, which depletes GSH, or by directly inhibiting GPX4 with compounds like RSL3.[11] Both paths lead to an accumulation of lipid ROS.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound.

In Vitro Ferroptosis Inhibition Assay

This protocol describes a cell-based assay to quantify the ability of this compound to protect cells from ferroptosis induced by a direct GPX4 inhibitor, RSL3.

a. Materials and Reagents:

-

Cell line susceptible to ferroptosis (e.g., mouse embryonic fibroblasts, human renal proximal tubule cells).[3][10]

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

-

This compound (stock solution in DMSO).[5]

-

(1S,3R)-RSL3 (ferroptosis inducer, stock solution in DMSO).[3]

-

96-well cell culture plates.

-

Cell Viability Assay Kit (e.g., CCK8).[14]

-

DMSO (vehicle control).

b. Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-250 nM) or vehicle (DMSO) for 1-2 hours.[15]

-

Ferroptosis Induction: Add a pre-determined lethal concentration of RSL3 (e.g., 0.5-1 µM) to the wells, excluding the negative control wells.[5]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[14][15]

-

Viability Assessment: Add the CCK8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value of this compound.

In Vivo Efficacy in a Mouse Model of Acute Renal Failure

This protocol is based on studies using conditional Gpx4 knockout mice, which experience acute renal failure due to ferroptosis.[3][16]

a. Animal Model and Reagents:

-

Conditional Gpx4 knockout mice (e.g., GreERT2; Gpx4fl/fl).[5][16]

-

Tamoxifen (TAM) to induce Cre-recombinase activity and Gpx4 deletion.

-

This compound (formulated for intraperitoneal injection).[15]

-

Vehicle control solution.

b. Methodology:

-

Gpx4 Deletion Induction: Administer tamoxifen to induce the knockout of Gpx4 in the target tissue (e.g., kidney tubules).[9]

-

Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, starting shortly after TAM induction.[9][15]

-

Monitoring: Monitor the mice daily for survival and signs of distress.[9]

-

Endpoint Analysis: At the end of the study period or upon reaching a humane endpoint, collect kidney tissue for analysis.

-

Histological Assessment: Perform tissue staining (e.g., TUNEL staining) to quantify the number of dead cells in the renal tubules, comparing the this compound treated group to the vehicle group.[16]

Experimental Workflow Diagram

The following diagram outlines a general workflow for testing a ferroptosis inhibitor like this compound.

References

- 1. This compound | C19H21ClN4 | CID 135735917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]

- 4. medkoo.com [medkoo.com]

- 5. apexbt.com [apexbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. This compound (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. On the Mechanism of Cytoprotection by Ferrostatin-1 and this compound and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ferroptosis Pathway | Rockland [rockland.com]

- 12. antbioinc.com [antbioinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ferroptosis inhibitor this compound alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | ferroptosis inhibitor | TargetMol [targetmol.com]

- 16. apexbt.com [apexbt.com]

The Potent Ferroptosis Inhibitor Liproxstatin-1: An In-depth Technical Guide on its Effects on Cellular Iron Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1 is a potent small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Its primary mechanism of action is as a radical-trapping antioxidant, which effectively neutralizes lipid peroxyl radicals and prevents the propagation of lipid peroxidation. While its role in suppressing lipid peroxidation is well-established, its precise effects on the intricate network of cellular iron metabolism are an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on iron homeostasis, including its influence on iron uptake, storage, and the key regulatory proteins involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting ferroptosis.

Introduction: The Ferroptosis Pathway and the Role of Iron

Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes. This process is critically dependent on the presence of labile iron, which participates in Fenton reactions to generate highly reactive hydroxyl radicals, thereby initiating and propagating lipid peroxidation. The central guardian against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. Inhibition or inactivation of GPX4 is a key trigger for ferroptosis.

The cellular iron pool is tightly regulated through a complex interplay of proteins involved in iron uptake, storage, and export:

-

Transferrin Receptor 1 (TfR1): Facilitates the uptake of iron into the cell by binding to iron-bound transferrin.

-

Ferritin: A spherical protein complex composed of heavy (FTH1) and light (FTL) chains that stores intracellular iron in a non-toxic form.

-

Ferroportin (FPN): The only known cellular iron exporter, which transports iron out of the cell.

-

Iron Regulatory Proteins (IRP1 and IRP2): Cytosolic proteins that post-transcriptionally regulate the expression of ferritin, TfR1, and other iron-related genes by binding to iron-responsive elements (IREs) in their respective mRNAs.

This compound: A Potent Radical-Trapping Antioxidant

This compound is a spiroquinoxalinamine derivative that has emerged as a highly effective and specific inhibitor of ferroptosis.[1] Its primary mode of action is as a radical-trapping antioxidant (RTA), directly scavenging lipid peroxyl radicals to terminate the chain reaction of lipid peroxidation.[2] This is distinct from the mechanism of iron chelators, which prevent ferroptosis by depleting the labile iron pool.

Effects of this compound on Cellular Iron Levels

Several studies have demonstrated that this compound treatment can lead to a reduction in intracellular iron levels in various experimental models of ferroptosis. This effect is likely a downstream consequence of its primary antioxidant function rather than direct iron chelation.

Quantitative Data on Intracellular Iron Levels

The following table summarizes the observed effects of this compound on intracellular iron concentrations in different experimental settings.

| Cell Type/Model | Treatment | Method of Iron Measurement | Observed Effect on Iron Levels | Reference(s) |

| Rats with Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Intrathecal this compound | Iron Assay Kit | Decreased iron levels in the spinal cord and DRG tissues. | [3] |

| Unilateral Ureteral Obstruction (UUO) mouse model of renal fibrosis | This compound (10 mg/kg) | Iron Assay | Reduced renal iron concentrations. | [4] |

| HK-2 cells (human kidney) | RSL3 (ferroptosis inducer) + this compound | Iron Assay | Reduced the RSL3-induced increase in intracellular iron. | [4] |

| Mice with LPS-induced cognitive impairment | This compound | Iron Assay Kit | Ameliorated the LPS-induced increase in iron content. | [5] |

| Rats with morphine tolerance | This compound (10 mg/kg) | Not specified | Alleviated iron overload. | [6] |

Modulation of Iron Metabolism Proteins by this compound

This compound has been shown to influence the expression of key proteins involved in iron metabolism, although the precise mechanisms are still being elucidated.

Ferritin and Ferritinophagy

Ferritin is the primary intracellular iron storage protein. The process of ferritin degradation by autophagy, termed ferritinophagy, is mediated by the cargo receptor NCOA4 and releases stored iron, thereby increasing the labile iron pool and sensitizing cells to ferroptosis.[2][7] While direct evidence of this compound's impact on ferritinophagy is still emerging, its ability to mitigate iron overload in some contexts suggests a potential regulatory role.

One study indicated that in a model of morphine tolerance, this compound could alleviate iron overload by balancing the expression of the transferrin receptor and ferroportin, though specific effects on ferritin were not detailed.[6]

Transferrin Receptor 1 (TfR1)

TfR1 is responsible for iron uptake. In a model of morphine tolerance, this compound was found to balance the expression of TfR1 and ferroportin, contributing to the alleviation of iron overload.[6]

Ferroportin (FPN)

Ferroportin is the sole iron exporter in mammalian cells. In the context of morphine tolerance, this compound treatment was associated with a balanced expression of ferroportin, which may contribute to the reduction of intracellular iron.[6]

Signaling Pathways Influenced by this compound

The NRF2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Studies have shown that this compound can activate the NRF2 pathway. In a model of radiation-induced lung fibrosis, this compound treatment significantly increased the protein levels of NRF2 and its downstream targets HO-1 and NQO1.[8] This activation of the NRF2 pathway likely contributes to the overall protective effect of this compound against ferroptosis by enhancing the cell's endogenous antioxidant capacity.

Iron Regulatory Proteins (IRP1 and IRP2)

IRP1 and IRP2 are key sensors of intracellular iron levels. In iron-deficient cells, IRPs bind to IREs in the 5' UTR of ferritin mRNA to inhibit its translation and to the 3' UTR of TfR1 mRNA to stabilize it, leading to decreased iron storage and increased iron uptake. The direct effect of this compound on IRP activity has not been extensively studied. However, by mitigating oxidative stress, which is known to influence IRP activity, this compound may indirectly modulate the IRP/IRE system. Further investigation is required to elucidate this potential regulatory link.

Experimental Protocols

Measurement of Intracellular Iron

A common method for quantifying intracellular iron is the ferrozine-based colorimetric assay.

Protocol: Ferrozine-Based Intracellular Iron Assay

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay for normalization.

-

Iron Release: Add an equal volume of an acidic solution (e.g., 1.2 M HCl) to the lysates and incubate at 60°C for 2 hours to release iron from proteins.

-

Reduction of Fe³⁺ to Fe²⁺: Add a reducing agent, such as ascorbic acid, to reduce all iron to the ferrous (Fe²⁺) state.

-

Colorimetric Reaction: Add a solution of ferrozine. Ferrozine forms a stable magenta-colored complex with Fe²⁺.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 562 nm using a spectrophotometer.

-

Quantification: Calculate the iron concentration based on a standard curve generated with known concentrations of an iron standard.

Assessment of Lipid Peroxidation

The fluorescent probe BODIPY™ 581/591 C11 is widely used to measure lipid peroxidation in live cells. This probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

Protocol: Lipid Peroxidation Assay using BODIPY™ 581/591 C11

-

Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry.

-

This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Induction of Ferroptosis: Induce ferroptosis using a known inducer such as RSL3 or erastin.

-

Probe Loading: Incubate the cells with BODIPY™ 581/591 C11 (typically 1-10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess probe.

-

Imaging or Flow Cytometry:

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for both the red (unoxidized) and green (oxidized) forms of the probe.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the green and red fluorescence intensity. The ratio of green to red fluorescence is indicative of the level of lipid peroxidation.

-

Western Blot Analysis of Iron Metabolism Proteins

Protocol: Western Blotting

-

Protein Extraction: Lyse cells treated with or without this compound and a ferroptosis inducer in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FTH1, FTL, TfR1, GPX4, ACSL4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Iron Regulatory Protein (IRP) Binding Activity Assay

The IRE-binding activity of IRPs can be assessed using an electrophoretic mobility shift assay (EMSA) or a biotinylated-IRE pull-down assay.[9]

Protocol: Biotinylated-IRE Pull-Down Assay

-

Cell Lysate Preparation: Prepare cytosolic extracts from cells under different treatment conditions.

-

Biotinylated-IRE Probe Incubation: Incubate the cell lysates with a biotinylated RNA probe containing a high-affinity IRE sequence.

-

Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated-IRE probe and any bound IRPs.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the presence of IRP1 and IRP2 by western blotting using specific antibodies.

Conclusion and Future Directions

This compound is a powerful tool for studying and inhibiting ferroptosis. Its primary mechanism as a radical-trapping antioxidant is well-documented. While evidence suggests that this compound can modulate cellular iron homeostasis, the direct molecular targets and signaling pathways involved are not fully elucidated. Its effects on iron levels appear to be a secondary consequence of its antioxidant activity and its ability to preserve cellular integrity.

Future research should focus on:

-

Direct Protein Interactions: Investigating whether this compound directly interacts with any of the key iron metabolism proteins.

-

IRP Regulation: Delineating the precise impact of this compound on the IRP1 and IRP2 binding activities and the downstream consequences for iron-related gene expression.

-

Ferritinophagy Modulation: Clarifying the role of this compound in regulating the ferritinophagy process.

-

NRF2-Iron Crosstalk: Further exploring the link between this compound-induced NRF2 activation and the direct transcriptional regulation of genes involved in iron metabolism.

A deeper understanding of how this compound influences the intricate network of iron metabolism will be crucial for the development of more targeted and effective therapeutic strategies for diseases where ferroptosis plays a pathogenic role.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Mechanistic elucidation of ferroptosis and ferritinophagy: implications for advancing our understanding of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrathecal this compound delivery inhibits ferroptosis and attenuates mechanical and thermal hypersensitivities in rats with complete Freund’s adjuvant-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates unilateral ureteral obstruction-induced renal fibrosis by inhibiting renal tubular epithelial cells ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting ferroptosis and ferritinophagy: new targets for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using Biotinylated Iron-Responsive Element to Analyze the Activity of Iron Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Ferroptosis Inhibitor Liproxstatin-1: A Technical Guide to its Application in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical player in the pathophysiology of a growing number of neurodegenerative diseases.[1] This unique cell death pathway is implicated in the neuronal loss observed in Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1] Liproxstatin-1, a potent spiroquinoxalinamine derivative, has been identified as a highly specific and effective inhibitor of ferroptosis, demonstrating significant neuroprotective effects in a variety of preclinical models.[2] This technical guide provides an in-depth overview of the applications of this compound in neurodegenerative disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

This compound primarily functions by preventing the accumulation of lipid reactive oxygen species (ROS).[3][4] Its mechanism of action is closely tied to the glutathione peroxidase 4 (GPX4) pathway, a key regulator of ferroptosis.[2][3] By scavenging lipid peroxyl radicals, this compound effectively neutralizes the chain reaction of lipid peroxidation that ultimately leads to cell membrane rupture and death.[4] This guide will delve into the practical aspects of utilizing this compound as a research tool to investigate the role of ferroptosis in neurodegeneration and to explore its therapeutic potential.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies, highlighting the effective concentrations and neuroprotective outcomes of this compound treatment in different neurodegenerative disease models.

In Vitro Models

| Cell Line | Disease Model/Inducer | This compound Concentration | Key Findings |

| Gpx4-/- Mouse Embryonic Fibroblasts | Genetic GPX4 Deletion | IC50: 22 nM | Inhibited cell death. |

| Gpx4-/- Cells | Genetic GPX4 Deletion | 200 nM | Protected against ferroptosis induced by L-buthionine sulphoximine (10 μM), erastin (1 μM), and RSL3 (0.5 μM).[5] |

| HT22 Mouse Hippocampal Cells | Hemin-induced injury | 200 nmol/L | Significantly increased cell viability.[1] |

| HT22 Mouse Hippocampal Cells | Glutamate-induced toxicity | 100 nM | Prevented glutamate-induced cell death.[4] |

| OLN-93 Oligodendrocyte Cells | RSL-3 (GPX4 inhibitor) | 1 μM | Inhibited ferroptosis and restored GSH and GPX4 expression. |

In Vivo Models

| Animal Model | Disease Model | This compound Dosage & Administration | Key Findings |

| C57BL/6 Mice | LPS-induced cognitive impairment | 10 mg/kg, intraperitoneal injection, daily | Ameliorated memory deficits, reduced microglial activation, and attenuated oxidative stress.[6] |

| Mice | Subarachnoid Hemorrhage (SAH) | 10 mg/kg, intraperitoneal injection | Attenuated neurological deficits, reduced neuronal cell death, and restored redox equilibrium.[1] |

| GreERT2; Gpx4fl/fl mice | Genetic GPX4 Deletion | 10 mg/kg, i.p. | Significantly extended survival and reduced TUNEL-positive cells.[5] |

Biomarker Modulation

| Model | Biomarker | Effect of this compound |

| LPS-induced cognitive impairment (mice) | MDA (Malondialdehyde) | Decreased |

| GSH (Glutathione) | Increased | |

| GPX4 | Increased | |

| Subarachnoid Hemorrhage (mice) | MDA, 4-HNE | Decreased |

| GSH, GPx activity | Increased | |

| GPX4 | Increased | |

| RSL-3 treated OLN-93 cells | MDA | Decreased |

| GSH, GPX4, FSP1 | Increased |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in studies involving this compound and neurodegenerative disease models.

In Vitro Ferroptosis Induction and Inhibition in HT22 Cells

-

Cell Culture: Culture HT22 mouse hippocampal cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Ferroptosis Induction: To induce ferroptosis, treat HT22 cells with a ferroptosis-inducing agent such as glutamate (5 mM) or erastin (10 µM) for 12-24 hours.[7]

-

This compound Treatment: Pre-treat cells with this compound (e.g., 100-200 nM) for 1-2 hours before adding the ferroptosis inducer.

-

Cell Viability Assay (CCK-8):

-

Seed 6,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

After treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[1]

-

-

Lipid Peroxidation Assay (BODIPY 581/591 C11):

-

After treatment, incubate cells with BODIPY 581/591 C11 dye (2 µM) for 30 minutes at 37°C.

-

Wash cells with phosphate-buffered saline (PBS).

-

Analyze the shift in fluorescence from red to green using a fluorescence microscope or flow cytometer, indicating lipid peroxidation.[1]

-

In Vivo this compound Treatment in an LPS-Induced Cognitive Impairment Mouse Model

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

-

This compound Administration: Dissolve this compound in a vehicle solution (e.g., PBS with 10% DMSO). Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for the duration of the experiment.[6]

-

LPS-Induced Neuroinflammation: Induce cognitive impairment by a single intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS; 2 µg in 2 µL of artificial cerebrospinal fluid).[6]

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of water. Record the escape latency and path length.

-

Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

Administer this compound two hours before each daily behavioral test.[6]

-

-

Tissue Collection and Processing: Twenty-four hours after the last behavioral test, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde (PFA). Collect brain tissue for histological and biochemical analyses.

Western Blot Analysis for Ferroptosis-Related Proteins

-

Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene fluoride (PVDF) membrane.[1]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 dilution) and ACSL4 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Staining for Apoptotic Cells in Brain Tissue

-

Tissue Preparation: Use 4% PFA-fixed, paraffin-embedded or frozen brain sections.

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.

-

Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

TUNEL Reaction:

-

Incubate the sections with TdT reaction buffer.

-

Add the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP and incubate in a humidified chamber at 37°C for 1 hour.[8]

-

-

Detection:

-

Incubate with streptavidin-HRP.

-

Add DAB substrate to visualize the TUNEL-positive cells (dark brown).

-

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain like hematoxylin, dehydrate, and mount the slides.

-

Analysis: Count the number of TUNEL-positive cells in specific brain regions under a light microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Ferroptosis Signaling Pathway and this compound Mechanism of Action

Caption: Ferroptosis pathway and the inhibitory mechanism of this compound.

In Vitro Experimental Workflow for this compound

References

- 1. Selective Ferroptosis Inhibitor this compound Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. The Ferroptosis Inhibitor this compound Ameliorates LPS-Induced Cognitive Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

Liproxstatin-1 in Ischemia-Reperfusion Injury: A Technical Guide

Introduction to Ischemia-Reperfusion Injury and the Role of Ferroptosis

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow and oxygen to ischemic tissues.[1][2] This secondary injury cascade is a significant cause of morbidity and mortality in various clinical scenarios, including myocardial infarction, stroke, acute kidney injury, and organ transplantation.[3] The pathophysiology of IRI is complex, involving oxidative stress, inflammation, mitochondrial dysfunction, and various forms of regulated cell death.[1][4]

Recently, a novel form of iron-dependent regulated cell death, termed ferroptosis, has been identified as a critical driver of tissue damage in IRI.[3][5] Ferroptosis is distinct from other cell death modalities like apoptosis and necrosis.[6] It is characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels, leading to oxidative damage of cellular membranes.[5] Key events in ferroptosis include the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[3][5][7] Given its central role in IRI, targeting ferroptosis has emerged as a promising therapeutic strategy.[5][8]

Liproxstatin-1: A Potent Inhibitor of Ferroptosis

This compound (Lip-1) is a spiroquinoxalinamine derivative identified as a potent and specific inhibitor of ferroptosis.[7][9] It has demonstrated significant cytoprotective effects in various models of IRI, including hepatic, renal, and myocardial injury.[7][9][10][11] Lip-1 acts as a radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation, which is the ultimate executioner of ferroptotic cell death.[12]

Core Mechanism of Action of this compound in Ischemia-Reperfusion Injury

The primary mechanism by which this compound confers protection against IRI is through the direct inhibition of lipid peroxidation, a hallmark of ferroptosis.[11][12] This action is primarily achieved by restoring the function of key antioxidant systems and modulating mitochondrial function.

Key Signaling Pathways Modulated by this compound

-

The System Xc-/GSH/GPX4 Axis: This is the canonical pathway regulating ferroptosis.[3] During IRI, oxidative stress leads to the depletion of intracellular glutathione (GSH) and inactivation of GPX4.[5] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols.[3] Its inactivation leads to the unchecked accumulation of lipid reactive oxygen species (ROS). This compound has been shown to restore the levels and activity of GPX4 during IRI, thereby preventing the buildup of toxic lipid peroxides.[10][11][13][14]

-

Mitochondrial Regulation: Mitochondria are central to both metabolism and cell death pathways. In IRI, mitochondrial dysfunction leads to excessive ROS production.[5] this compound helps preserve mitochondrial structural integrity and function.[10][11][14] It has been shown to decrease mitochondrial ROS production and reduce the levels of Voltage-Dependent Anion Channel 1 (VDAC1), a protein implicated in mitochondrial-mediated cell death.[10][14]

-

EGR1/TP53/SLC7A11 Axis: In some contexts, like renal IRI, this compound has been found to suppress the expression of Early Growth Response 1 (EGR1).[7][15] EGR1 can promote the transcription of TP53 (p53), which in turn can suppress the expression of SLC7A11, a critical component of the system Xc- cystine/glutamate antiporter required for GSH synthesis.[7] By downregulating EGR1, Lip-1 can maintain SLC7A11 and GPX4 expression, thus inhibiting ferroptosis.[7][15]

Caption: Mechanism of this compound in preventing ferroptosis during IRI.

Quantitative Data on this compound Efficacy

The protective effects of this compound have been quantified across various preclinical models of ischemia-reperfusion injury.

Table 1: Effects of this compound in Myocardial IRI

| Parameter | Model | Treatment | Outcome | Reference |

| Infarct Size | Isolated mouse hearts (35 min ischemia/120 min reperfusion) | 200 nM Lip-1 at reperfusion | Significant reduction in infarct size | [10][14][16] |

| Mitochondrial ROS | Isolated mouse hearts | 200 nM Lip-1 at reperfusion | Decreased mitochondrial ROS production | [10][14][16] |

| GPX4 Protein Levels | Isolated mouse hearts | 200 nM Lip-1 at reperfusion | Rescued the I/R-induced reduction of GPX4 | [10][14][16] |

| VDAC1 Protein Levels | Isolated mouse hearts | 200 nM Lip-1 at reperfusion | Significant decrease in VDAC1 expression | [10][14][16] |

Table 2: Effects of this compound in Renal IRI

| Parameter | Model | Treatment | Outcome | Reference |

| Serum Creatinine & BUN | Mouse model (30 min bilateral renal pedicle clamping) | 10 mg/kg Lip-1 (i.p.) 1h prior to ischemia | Significant reduction in serum creatinine and BUN levels | [7] |

| Non-heme Iron | Mouse kidney tissue | 10 mg/kg Lip-1 (i.p.) | Reduced accumulation of non-heme iron | [7] |

| GSH & MDA Levels | Mouse kidney tissue | 10 mg/kg Lip-1 (i.p.) | Increased GSH levels, decreased MDA levels | [7][15] |

| EGR1 & GPX4 Expression | Mouse kidney tissue | 10 mg/kg Lip-1 (i.p.) | Decreased EGR1, increased GPX4 expression | [7][15] |

Table 3: Effects of this compound in Intestinal and Hepatic IRI

| Parameter | Model | Treatment | Outcome | Reference |

| Cell Viability (Intestinal) | Caco-2 cells (12h hypoxia/2h reoxygenation) | 200 nM Lip-1 for 12h pre-hypoxia | Increased cell survival | [17] |

| GPX4 Expression (Intestinal) | Caco-2 cells (H/R) | 200 nM Lip-1 | Rescued GPX4 expression | [17] |

| Lipid Peroxidation (Intestinal) | Caco-2 cells (H/R) | 200 nM Lip-1 | Reduced levels of 12-HETE, 15-HETE, and LPO | [17] |

| Hepatoprotection | Pre-clinical model of hepatic I/R | Lip-1 treatment | Suppressed ferroptosis and hepatic damage | [9][18] |

Detailed Experimental Protocols

Reproducibility in research hinges on detailed methodologies. The following sections outline common protocols used to investigate this compound in IRI.

In Vivo Model: Murine Renal Ischemia-Reperfusion Injury

-

Animal Model: Male C57BL/6J mice (6-8 weeks old, 20-22g) are commonly used.[7][15]

-

This compound Administration:

-

This compound is dissolved in DMSO for storage and diluted with PBS to a final DMSO concentration of 2% before injection.[7]

-

Mice in the treatment group receive this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection one hour prior to the surgical procedure.[7] Control groups receive the vehicle (e.g., 2% DMSO in PBS).[7]

-

-

Surgical Procedure:

-

Mice are anesthetized (e.g., with pentobarbital sodium).

-

A midline abdominal incision is made to expose the kidneys.

-

Bilateral renal pedicles are carefully isolated and clamped with non-traumatic microvascular clamps for 30-45 minutes to induce ischemia.[7]

-

After the ischemic period, the clamps are removed to allow reperfusion.

-

The abdominal incision is closed in layers. Sham-operated animals undergo the same procedure without renal pedicle clamping.[7]

-

-

Post-Operative Assessment:

-

Mice are sacrificed at various time points post-reperfusion (e.g., 24 hours).

-

Blood Collection: Blood is collected via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.[19]

-

Tissue Harvesting: Kidneys are harvested. One kidney may be fixed in 4% paraformaldehyde for histological analysis (H&E staining), while the other is snap-frozen in liquid nitrogen for molecular analyses (Western blot, qPCR, measurement of MDA, GSH, and iron levels).[7][15][19]

-

In Vitro Model: Hypoxia/Reoxygenation (H/R) in Cell Culture

-

Cell Line: Human intestinal epithelial cells (Caco-2) or human renal tubular epithelial cells (HK-2) are suitable models.[7][17]

-

This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 200 nM) for a specified duration (e.g., 12 hours) before inducing hypoxia.[17]

-

Hypoxia Induction:

-

The standard culture medium is replaced with a serum- and glucose-free medium (e.g., DMEM).

-

Cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for a period of 12 hours to simulate ischemia.[19]

-

-

Reoxygenation:

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays like CCK-8 or MTT.[17]

-

Lipid Peroxidation: Measured using fluorescent probes like C11-BODIPY 581/591, followed by flow cytometry or fluorescence microscopy.[17]

-

Protein Expression: Levels of key proteins (e.g., GPX4, COX2, ACSL4) are determined by Western blotting.[17]

-

Biochemical Assays: Cellular levels of malondialdehyde (MDA) and glutathione (GSH) are quantified using commercial assay kits.[15]

-

Caption: Typical experimental workflows for investigating this compound in IRI.

Conclusion and Future Directions

This compound has consistently demonstrated robust protective effects against ischemia-reperfusion injury across a range of preclinical models. Its targeted inhibition of ferroptosis by acting as a potent radical-trapping antioxidant and preserving the GPX4-mediated defense system makes it a highly promising therapeutic candidate. The quantitative data clearly indicate its ability to reduce tissue damage, preserve organ function, and mitigate the key molecular drivers of ferroptotic cell death.

For drug development professionals, the detailed protocols provide a clear framework for preclinical evaluation. Future research should focus on optimizing delivery strategies, evaluating long-term outcomes and safety profiles, and exploring the efficacy of this compound in large animal models that more closely mimic human physiology. The logical and mechanistic links between IRI, ferroptosis, and the protective action of this compound are strong, paving the way for potential clinical translation to address the significant unmet need in preventing ischemia-reperfusion injury.

References

- 1. Ferroptosis and myocardial ischemia-reperfusion: mechanistic insights and new therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. Frontiers | Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ferroptosis inhibitor this compound alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Alleviated Ischemia/Reperfusion-Induced Acute Kidney Injury via Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pathological role of ferroptosis in ischemia/reperfusion-related injury [zoores.ac.cn]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound protects the mouse myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and restoring GPX4 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ferroptosis: Opportunities and Challenges in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. 5-formyl-utp.com [5-formyl-utp.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Preparation of Liproxstatin-1 Stock Solution in DMSO: An Application Note and Protocol

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to preparing a stock solution of the ferroptosis inhibitor, Liproxstatin-1, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and effective preparation of this compound for in vitro and in vivo research applications.

This compound is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Accurate preparation of a stable and concentrated stock solution is critical for reliable experimental outcomes. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 340.85 g/mol | [1][2][3][4][5] |

| Solubility in DMSO | ≥10.5 mg/mL | [1][2] |

| ~15-16 mg/mL | [4][6] | |

| 68 mg/mL (199.5 mM) | [3] | |

| 255 mg/mL (748.13 mM) | [7] | |

| Recommended Stock Concentrations | 1 mM, 5 mM, 10 mM | [4] |

| Storage of Stock Solution | -20°C or -80°C | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare other concentrations.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Pre-handling Precautions: Before starting, ensure all equipment is clean and dry. It is recommended to handle this compound powder in a fume hood or a designated weighing area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Calculating the Required Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 340.85 g/mol x 0.001 L = 3.4085 mg

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out the calculated amount of this compound powder (e.g., 3.41 mg for a 1 mL of 10 mM solution) and transfer it into the tared tube.

-

-

Dissolving in DMSO:

-